tert-Butyl (methanesulfonyl)methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

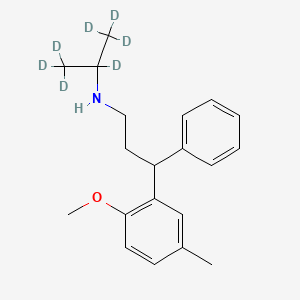

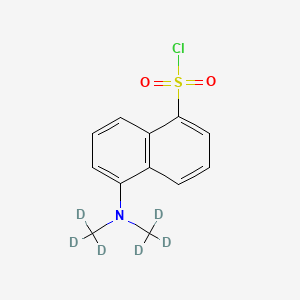

tert-Butyl (methanesulfonyl)methylcarbamate is a chemical compound with the molecular formula C7H15NO4S . It is related to tert-Butyl methylcarbamate, a compound that has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Molecular Structure Analysis

The molecular structure of tert-Butyl (methanesulfonyl)methylcarbamate can be represented by the InChI string InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3, (H,7,8) . This indicates that the molecule consists of a carbamate group attached to a tert-butyl group and a methanesulfonyl group.

Wissenschaftliche Forschungsanwendungen

Decomposition and Conversion in Cold Plasma Reactors

tert-Butyl (methanesulfonyl)methylcarbamate's related compound, Methyl tert-butyl ether (MTBE), is extensively used as an oxygenate and octane enhancer in gasoline. Its release into the environment has raised concerns. Studies have demonstrated the feasibility of applying radio frequency (RF) plasma reactors for decomposing and converting MTBE. This method, especially when hydrogen is added, shows potential for converting MTBE into simpler compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene, highlighting a novel approach to dealing with environmental contaminants (Hsieh et al., 2011).

Environmental Behavior and Fate

Research on the environmental behavior and fate of MTBE, a compound related to tert-Butyl (methanesulfonyl)methylcarbamate, indicates its high solubility in water, weak sorption to subsurface solids, and general resistance to biodegradation in groundwater. This has led to MTBE becoming a significant groundwater contaminant. Studies suggest the need for effective management strategies to mitigate its presence in surface and groundwater, contributing to broader environmental protection efforts (Squillace et al., 1997).

Purification of Fuel Oxygenated Additives

The purification of fuel additives, specifically the separation of Methanol/Methyl Tert-butyl Ether (MTBE) via pervaporation, is a significant application area. This technique, leveraging various polymer membranes, has shown promise for highly selective separation of organic mixtures, addressing challenges in obtaining pure MTBE from catalytic synthesis processes. The development and optimization of membrane materials for this application offer pathways for more efficient fuel additive production (Pulyalina et al., 2020).

Biodegradation in Subsurface Environments

The fate of fuel oxygenates like MTBE in the subsurface is a critical area of study, given their environmental persistence. Research into microbial degradation of MTBE and its key intermediate, tert-butyl alcohol (TBA), under various redox conditions, has expanded our understanding of the potential for bioremediation strategies. These insights are crucial for developing effective methods to address contamination at gasoline-impacted sites, offering hope for mitigating the impact of such compounds on groundwater quality (Schmidt et al., 2004).

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-methylsulfonylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8(4)13(5,10)11/h1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCCMPHACGIDKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726832 |

Source

|

| Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (methanesulfonyl)methylcarbamate | |

CAS RN |

894351-83-8 |

Source

|

| Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2:2,3]pyrazolo[1,5-a]pyrimidine (9CI)](/img/no-structure.png)

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)